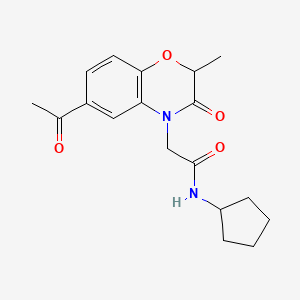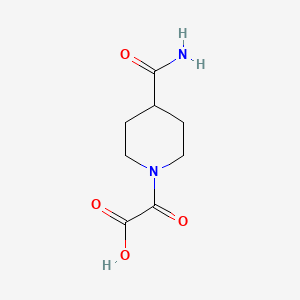
(S)-2-((phenylsulfonyl)methyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((phenylsulfonyl)methyl)pyrrolidine: is a chemical compound that features a pyrrolidine ring substituted with a phenylsulfonylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves the following steps:
Starting Materials: : The synthesis begins with pyrrolidine and phenylsulfonyl chloride as the primary starting materials.
Reaction Conditions: : The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is cooled to 0°C, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Catalysts: : A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: : The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of This compound may involve continuous flow reactors and large-scale distillation units to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction conditions can also enhance the scalability of the process.
化学反応の分析
(S)-2-((phenylsulfonyl)methyl)pyrrolidine: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives such as pyrrolidin-2-one.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various substituted pyrrolidines.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: : Pyrrolidin-2-one derivatives.
Reduction: : Reduced pyrrolidine derivatives.
Substitution: : Various substituted pyrrolidines.
科学的研究の応用
(S)-2-((phenylsulfonyl)methyl)pyrrolidine: has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of complex organic molecules.
Biology: : The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: : The compound is used in the production of agrochemicals, dyes, and surfactants.
作用機序
The mechanism by which (S)-2-((phenylsulfonyl)methyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in drug discovery, the compound may act as an inhibitor of certain enzymes or receptors, leading to therapeutic effects.
類似化合物との比較
(S)-2-((phenylsulfonyl)methyl)pyrrolidine: is compared with other similar compounds such as (R)-2-((phenylsulfonyl)methyl)pyrrolidine , 2-((phenylsulfonyl)methyl)piperidine , and 2-((phenylsulfonyl)methyl)aziridine . The uniqueness of This compound lies in its stereochemistry and the specific biological activities it exhibits.
List of Similar Compounds
(R)-2-((phenylsulfonyl)methyl)pyrrolidine
2-((phenylsulfonyl)methyl)piperidine
2-((phenylsulfonyl)methyl)aziridine
特性
IUPAC Name |
(2S)-2-(benzenesulfonylmethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11/h1-3,6-7,10,12H,4-5,8-9H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJNKUCNFQWIMG-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B7842940.png)
![Benzyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7842947.png)




![6-acetyl-4-[(dimethyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B7842965.png)







